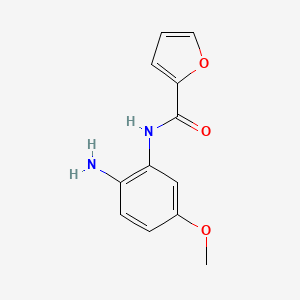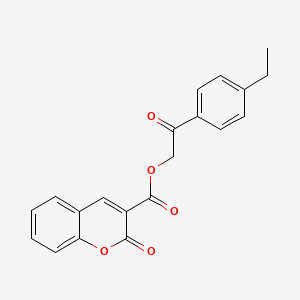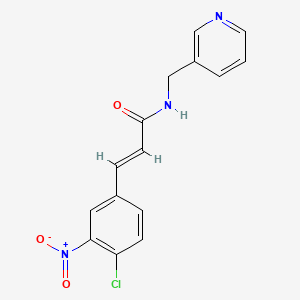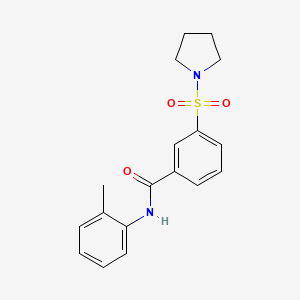
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. EMPTU belongs to the family of thiourea derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea is not fully understood. However, it is believed that N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea exerts its biological activities by interacting with specific molecular targets in cells. For example, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. For example, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has several advantages as a research tool. For example, it is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various cellular processes. However, there are also limitations to using N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea in lab experiments. For example, it can be toxic to cells at high concentrations, and its exact mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea. For example, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea and to identify its molecular targets in cells. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea could be further developed as a potential therapeutic agent for cancer and other diseases. Finally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea could be used as a tool for studying various cellular processes, such as metal ion homeostasis and oxidative stress.
Métodos De Síntesis
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea can be synthesized by reacting 4-ethoxyaniline with 4-methylphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to exhibit significant antitumor, antiviral, and antifungal activities. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-15-10-8-14(9-11-15)18-16(20)17-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQOOWRZOIWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)